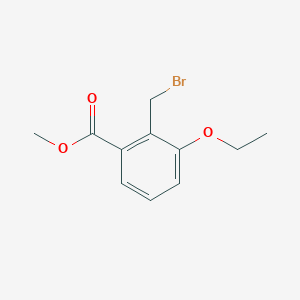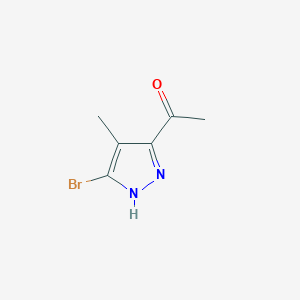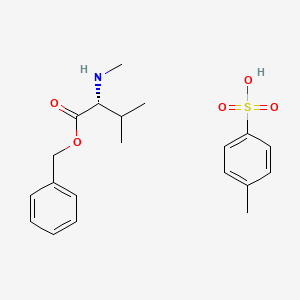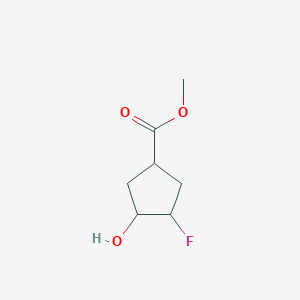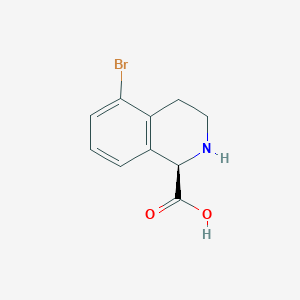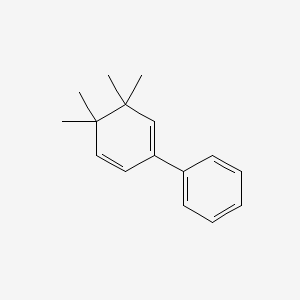![molecular formula C21H15ClN4O2S3 B13145935 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide CAS No. 62752-10-7](/img/structure/B13145935.png)
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazine ring substituted with phenylsulfanyl groups and a sulfonamide group attached to a chlorobenzene moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylsulfanyl groups. This is followed by the reaction with 4-chlorobenzenesulfonamide under suitable conditions to form the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to biological targets, disrupting normal cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diphenyl-4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-amine
- 4,6-bis(phenylsulfanyl)pyrimidin-2-amine
Uniqueness
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide stands out due to its unique combination of a triazine ring with phenylsulfanyl and sulfonamide groups
Propiedades
Número CAS |
62752-10-7 |
|---|---|
Fórmula molecular |
C21H15ClN4O2S3 |
Peso molecular |
487.0 g/mol |
Nombre IUPAC |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C21H15ClN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
Clave InChI |
JAHQUHFSBWSTTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
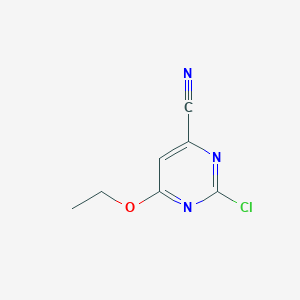

![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)

